molecular formula C22H29N3O4 B11165240 6-[({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]hexanoic acid

6-[({trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]hexanoic acid

Cat. No.: B11165240
M. Wt: 399.5 g/mol
InChI Key: ZFURKWNCEHRKDT-UHFFFAOYSA-N
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Description

6-({4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)HEXANOIC ACID is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)HEXANOIC ACID typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, which can be synthesized from anthranilic acid hydrazide and diethyl oxalate under microwave irradiation . This reaction leads to the formation of 3-amino-3,4-dihydroquinazolin-4-one, which is then acylated with succinic anhydride to yield the desired quinazolinone derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-({4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)HEXANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The quinazolinone core can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can convert the quinazolinone to dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and quinazolinone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 6-({4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)HEXANOIC ACID involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit enzymes such as NOS-II, TNF-a, and IMPDH-II, which play roles in inflammation and cell proliferation . By inhibiting these enzymes, the compound can reduce inflammation and potentially inhibit the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-({4-[(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)METHYL]CYCLOHEXYL}FORMAMIDO)HEXANOIC ACID is unique due to its specific structural features, which allow it to interact with a distinct set of molecular targets. Its combination of a quinazolinone core with a cyclohexylformamidohexanoic acid moiety provides a unique pharmacophore that can be exploited for developing new therapeutic agents .

Properties

Molecular Formula

C22H29N3O4

Molecular Weight

399.5 g/mol

IUPAC Name

6-[[4-[(4-oxoquinazolin-3-yl)methyl]cyclohexanecarbonyl]amino]hexanoic acid

InChI

InChI=1S/C22H29N3O4/c26-20(27)8-2-1-5-13-23-21(28)17-11-9-16(10-12-17)14-25-15-24-19-7-4-3-6-18(19)22(25)29/h3-4,6-7,15-17H,1-2,5,8-14H2,(H,23,28)(H,26,27)

InChI Key

ZFURKWNCEHRKDT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NCCCCCC(=O)O

Origin of Product

United States

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